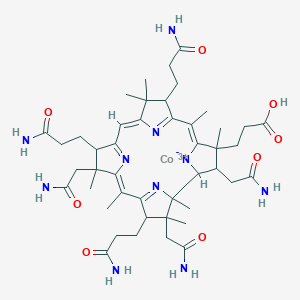
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide, also known as BZNA, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for a variety of laboratory experiments. In
Applications De Recherche Scientifique
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has been found to be effective in inhibiting the growth of cancer cells in vitro, and has shown promise in animal studies as well. In addition, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has been found to have potential applications in the treatment of bacterial infections, as well as in the development of new drugs for a variety of other diseases.
Mécanisme D'action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism. Specifically, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has been found to inhibit the activity of the enzyme lactate dehydrogenase, which is involved in the conversion of glucose to energy in cells. By inhibiting this enzyme, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide is believed to disrupt the metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has been found to have anti-inflammatory properties, and has been shown to reduce the production of pro-inflammatory cytokines in vitro. 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has also been found to have antioxidant properties, and has been shown to scavenge free radicals in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide for laboratory experiments is its relatively low cost and ease of synthesis. In addition, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has been found to be relatively stable under a variety of conditions, making it a useful compound for long-term experiments. However, one limitation of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are a number of potential future directions for research on 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide. One area of interest is in the development of new cancer treatments based on 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide and related compounds. In addition, further research is needed to fully understand the mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide, and to identify other enzymes and pathways that may be affected by this compound. Finally, there is potential for the development of new drugs based on 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide for the treatment of a variety of other diseases, including bacterial infections and inflammatory disorders.
Conclusion
In conclusion, 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide is a promising compound with a range of potential applications in scientific research. Its ease of synthesis, low cost, and stable properties make it a useful compound for laboratory experiments, particularly in the field of cancer research. Further research is needed to fully understand the mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide, and to identify other potential applications for this compound in the development of new drugs.
Méthodes De Synthèse
The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide involves the reaction of 3-nitrobenzyl bromide with thiourea in the presence of sodium hydroxide. The resulting compound is then reacted with ethyl chloroacetate to yield 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide. The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide is a relatively straightforward process that can be carried out using standard laboratory techniques.
Propriétés
Nom du produit |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide |
|---|---|
Formule moléculaire |
C18H15N3O5S |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H15N3O5S/c22-16(19-13-7-4-8-14(9-13)21(25)26)10-15-17(23)20(18(24)27-15)11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22) |
Clé InChI |
CQTLFVYNMWBULK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)


![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)